molecular formula C9H18N2O2 B14790171 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B14790171
M. Wt: 186.25 g/mol
InChI Key: RFVWKOBWXWXEQU-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a nitrogen-containing ketone derivative with a hydroxypiperidinyl substituent. Its molecular formula is C₉H₁₇N₂O₂, with a molecular weight of 185.24 g/mol. The compound features a 4-hydroxypiperidine ring linked to a butanone backbone, where the amino group is positioned at the second carbon of the butanone chain. This structural arrangement confers moderate polarity due to the hydroxyl and amino groups, influencing its solubility and reactivity.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)butan-1-one

InChI

InChI=1S/C9H18N2O2/c1-2-8(10)9(13)11-5-3-7(12)4-6-11/h7-8,12H,2-6,10H2,1H3

InChI Key

RFVWKOBWXWXEQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)O)N

Origin of Product

United States

Preparation Methods

Acylation of 4-Hydroxypiperidine with Butyryl Chloride

The primary synthetic route involves the acylation of 4-hydroxypiperidine with butyryl chloride to form the intermediate 1-(4-hydroxypiperidin-1-yl)butan-1-one. This step is typically conducted under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions such as over-acylation or hydrolysis. A base, such as triethylamine, is often employed to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:
$$
\text{4-Hydroxypiperidine} + \text{Butyryl Chloride} \xrightarrow{\text{Et}_3\text{N, 0–5°C}} \text{1-(4-Hydroxypiperidin-1-yl)butan-1-one}
$$

The intermediate is purified via column chromatography or recrystallization before proceeding to the amination step.

Introduction of the Amino Group

The introduction of the amino group at the second carbon of the butanone moiety is achieved through a nucleophilic substitution or reductive amination process. One reported method involves bromination at the α-position of the ketone followed by displacement with ammonia or an amine source. For stereoselective synthesis of the (R)-enantiomer, asymmetric catalysis or chiral resolving agents may be employed.

Example Protocol:

  • Bromination of the ketone intermediate using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation.
  • Reaction with aqueous ammonia in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (60–80°C).
  • Purification via liquid chromatography–mass spectrometry (LC-MS) to isolate the desired product.

Optimization of Reaction Conditions

Temperature and Time Control

Optimal yields (70–75%) are achieved when the acylation step is conducted at 0–5°C for 2–3 hours. Prolonged reaction times or higher temperatures lead to diminished yields due to side reactions.

Catalysts and Solvent Systems

  • Acylation: Triethylamine serves as both a base and a catalyst, enhancing the electrophilicity of the acyl chloride.
  • Amination: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve the efficiency of ammonia displacement in biphasic systems.

Table 1: Summary of Synthesis Conditions

Step Reagents Temperature Time Yield
Acylation Butyryl chloride, Et$$_3$$N 0–5°C 2 hr 75%
Bromination NBS, AIBN 80°C 4 hr 65%
Amination NH$$_3$$, DMF 60°C 6 hr 60%

Purification and Characterization Techniques

Chromatographic Methods

Gas chromatography–mass spectrometry (GC-MS) and LC-MS are critical for verifying the purity and identity of the final product. The intermediate 1-(4-hydroxypiperidin-1-yl)butan-1-one exhibits a retention time of 4.5 minutes under reverse-phase LC conditions, while the final product shows a distinct molecular ion peak at $$ m/z $$ 186.25 [M+H]$$^+$$.

Crystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) yields colorless crystals suitable for X-ray diffraction analysis, confirming the stereochemistry at the chiral center.

Table 2: Spectroscopic Data

Technique Data
LC-MS $$ t_R = 4.5 \, \text{min} $$, $$ m/z = 186.25 $$
$$ ^1\text{H NMR} $$ $$ \delta 1.45–1.55 \, (\text{m}, 4\text{H}) $$, $$ \delta 3.20–3.30 \, (\text{m}, 2\text{H}) $$

Industrial-Scale Production Considerations

Scaling Challenges

Industrial synthesis requires robust temperature control systems to manage exothermic reactions during acylation. Continuous-flow reactors have been proposed to enhance reproducibility and safety.

Quality Control

Batch-to-batch consistency is ensured through in-line Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress and high-performance liquid chromatography (HPLC) for final product analysis.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for studying enzyme interactions and metabolic pathways .

Medicine

In medicine, ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring provides structural stability and enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one with structurally or functionally related compounds, highlighting key differences in molecular properties, applications, and pharmacological profiles.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Pharmacological Activity Applications
2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one C₉H₁₇N₂O₂ 185.24 4-Hydroxypiperidinyl, 2-amino butanone Estimated MP: ~70–80°C (analog-based) Unknown (structural similarity to CNS agents) Medicinal chemistry, drug precursor
HAL (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) C₂₀H₂₀ClFNO₂ 360.84 Chlorophenyl, fluorophenyl, hydroxypiperidinyl Not reported Psychostimulant (DA receptor modulation) Neuropharmacological research
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one C₁₉H₂₉NO₂ 303.44 tert-Butylphenyl, hydroxypiperidinyl MP: 70–73°C; BP: 450.8°C Not reported Laboratory synthesis, chemical intermediates
4-Anilino-1-Boc-piperidine C₁₆H₂₄N₂O₂ 276.40 Boc-protected piperidine, anilino Crystalline solid; stable at -20°C N/A (synthetic precursor) Reference standard, opioid analog synthesis
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 2-Hydroxyphenyl, aminoacetophenone MP: 177°C (decomposes) Not reported Organic synthesis, photochemical studies

Key Observations:

Structural Variations: The target compound lacks aromatic substituents (e.g., chlorophenyl in HAL) but retains the hydroxypiperidinyl core, reducing steric bulk compared to HAL .

Physical Properties :

  • The tert-butylphenyl analog () exhibits a higher melting point (70–73°C) and molecular weight (303.44 g/mol), attributed to its hydrophobic tert-butyl group .
  • The hydroxyphenyl analog () has a lower molecular weight (151.17 g/mol) and higher thermal stability (MP: 177°C), likely due to intramolecular hydrogen bonding .

Pharmacological Implications :

  • HAL’s psychostimulant activity is linked to its aromatic substituents and hydroxypiperidinyl group, suggesting that structural simplification (as in the target compound) may alter receptor affinity or metabolic stability .
  • The absence of DAT/DA modulation in structurally related indazole-carboxamides (e.g., AKB48, ) highlights the importance of substituent-specific effects on biological activity.

Synthetic Utility: Boc-protected analogs () are preferred for stable intermediate synthesis, whereas the target compound’s free amino and hydroxyl groups may facilitate direct conjugation in drug design .

Biological Activity

2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound consists of an amino group, a hydroxypiperidine ring, and a butanone side chain. Its molecular formula is C8H16N2OC_8H_{16}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research suggests that the hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity, and influencing cellular pathways.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling.

Antimicrobial Properties

Studies have shown that 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one exhibits significant antimicrobial activity against various pathogens. The compound's efficacy can be compared with other known antimicrobial agents.

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-oneAntimicrobial32 µg/mL
AmpicillinAntimicrobial16 µg/mL
CiprofloxacinAntimicrobial8 µg/mL

Cytotoxic Effects

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through specific signaling pathways.

Cell LineIC50 (µM)Mechanism
HUH-7 (liver cancer)10Apoptosis induction
SH-SY5Y (neuroblastoma)15Cell cycle arrest
MCF7 (breast cancer)12Mitochondrial dysfunction

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer potential of 2-Amino-1-(4-hydroxypiperidin-1-yl)butan-1-one in vitro. The results demonstrated significant cytotoxicity against HUH-7 cells, with an IC50 value of 10 µM. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, this compound showed promise in reducing oxidative stress in SH-SY5Y cells. The treatment led to decreased levels of reactive oxygen species (ROS), suggesting a protective effect against neurodegeneration.

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